N-(2,6-diethylphenyl)-3,5-dinitrobenzamide

Description

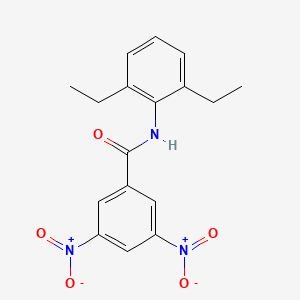

N-(2,6-Diethylphenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 2,6-diethylphenyl group attached to the amide nitrogen and nitro substituents at the 3- and 5-positions of the benzamide ring. Its molecular formula is C₁₇H₁₇N₃O₅, with a molecular weight of 343.34 g/mol.

Properties

CAS No. |

33581-01-0 |

|---|---|

Molecular Formula |

C17H17N3O5 |

Molecular Weight |

343.33 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C17H17N3O5/c1-3-11-6-5-7-12(4-2)16(11)18-17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h5-10H,3-4H2,1-2H3,(H,18,21) |

InChI Key |

KLVKOTOSOWBSMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2,6-diethylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in acidic medium.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(2,6-diethylphenyl)-3,5-dinitrobenzamide has been investigated for its anticancer properties. Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, research has shown that it induces apoptosis in human breast cancer cells through the activation of specific signaling pathways .

2. Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in cancer progression. Its mechanism involves binding to the active site of target enzymes, thereby hindering their function. This characteristic makes it a candidate for further development as a therapeutic agent against tumors .

Environmental Science Applications

1. Soil Remediation

this compound has been studied for its potential in soil remediation processes. Its ability to degrade pollutants in contaminated soils has been documented, suggesting that it may serve as a bioremediation agent .

2. Pesticide Development

The compound's structural properties allow it to be evaluated as a potential pesticide. Its effectiveness against specific pests has been tested, showing promising results in controlling agricultural pests without harming beneficial insects .

Agricultural Research Applications

1. Crop Protection

In agricultural settings, this compound can be utilized to develop new crop protection strategies. Research indicates that it can enhance plant resistance to certain pathogens when applied as a foliar treatment .

2. Yield Improvement

Field trials have demonstrated that the application of this compound can lead to increased crop yields by improving plant health and resilience against environmental stressors. This effect is attributed to its role in enhancing nutrient uptake and metabolic processes within plants .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups play a crucial role in the compound’s reactivity, influencing its ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to N-(2,6-diethylphenyl)-3,5-dinitrobenzamide, differing in substituents or functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₇H₁₇N₃O₅ | 343.34 | 3,5-nitro; 2,6-diethylphenyl |

| N-(2,6-Diethylphenyl)-3,5-dimethoxybenzamide | C₁₉H₂₃NO₃ | 313.39 | 3,5-methoxy; 2,6-diethylphenyl |

| N-(1,3-Dimethylbutyl)-3,5-dinitrobenzamide | C₁₃H₁₇N₃O₅ | 295.29 | 3,5-nitro; 1,3-dimethylbutyl |

N-(2,6-Diethylphenyl)-3,5-dimethoxybenzamide

- Substituent Effects : Replacing nitro groups with methoxy (-OCH₃) introduces electron-donating effects, likely reducing thermal stability but increasing lipophilicity. This could enhance solubility in organic solvents compared to the nitro analog .

- Applications : Methoxy-substituted benzamides are often intermediates in pharmaceutical synthesis, where improved solubility aids bioavailability.

N-(1,3-Dimethylbutyl)-3,5-dinitrobenzamide

- Substituent Effects : The branched 1,3-dimethylbutyl group reduces steric hindrance compared to the bulky 2,6-diethylphenyl group. This may increase reactivity in nucleophilic substitution or catalytic reactions .

Electronic and Steric Effects

- Nitro vs. Methoxy groups, conversely, increase electron density, favoring electrophilic substitution reactions .

- Diethylphenyl vs. Dimethylbutyl Groups : The 2,6-diethylphenyl group creates significant steric hindrance, which may reduce crystallization efficiency but improve thermal stability. The dimethylbutyl group offers less steric bulk, possibly improving molecular flexibility .

Research Findings and Inferred Properties

- Density and Stability : Nitro-substituted benzamides are predicted to exhibit higher densities (≥1.8 g/cm³) due to strong intermolecular forces and planar molecular geometries. Methoxy analogs, with lower molecular symmetry, may have reduced densities .

- Reactivity : The nitro analog’s electron-deficient aromatic ring is more susceptible to reduction reactions, whereas the methoxy analog may undergo demethylation or oxidation .

Biological Activity

N-(2,6-diethylphenyl)-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of insect repellent and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 304.31 g/mol

- Functional Groups : Amide, nitro groups, and ethyl-substituted phenyl.

Insecticidal Properties

Research has indicated that this compound exhibits significant insecticidal activity. In a comparative study involving various compounds, it was noted that this compound showed notable toxicity against Aedes aegypti larvae:

- LC50 (24h) : 1940 nM for Aedes aegypti larvae .

- Mechanism of Action : The compound likely interferes with the nervous system of insects, possibly by inhibiting acetylcholinesterase or interacting with specific receptors .

Research Findings

Several studies have contributed to understanding the biological activities of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain pests effectively.

- Field Studies : Application in real-world settings has demonstrated its effectiveness as an insect repellent when used in treated fabrics .

Case Study 1: Efficacy Against Mosquito Larvae

In a controlled study assessing various insecticides, this compound was found to be one of the most effective compounds against mosquito larvae. The study involved:

- Test Organism : Aedes aegypti

- Concentration Levels : Various concentrations were tested to establish a dose-response relationship.

- Results : The compound exhibited a significant reduction in larval survival rates at lower concentrations compared to standard insecticides like DEET.

Case Study 2: Anti-inflammatory Potential

A related study explored the anti-inflammatory properties of structurally similar compounds. Although direct studies on this compound are scarce, findings suggest that:

- Compounds with similar nitro-substituted benzamides showed promising results in inhibiting inflammatory markers in vitro.

- Further research is warranted to explore the specific pathways influenced by this compound.

Summary Table of Biological Activities

Q & A

Q. How can selectivity be optimized to minimize off-target effects in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.